molecular formula C43H38N6O2 B565851 3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one CAS No. 1048948-15-7

3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2'-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one

Cat. No.: B565851
CAS No.: 1048948-15-7
M. Wt: 670.817
InChI Key: ITQPEEZTQTWJEW-UHFFFAOYSA-N
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Description

3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2’-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2’-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines .

Scientific Research Applications

3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2’-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2’-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro-6,6-diMethyl-2-propyl-3-[[2’-[2-(triphenylMethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]Methyl]-4H-furo[3,4-d]iMidazol-4-one is unique due to its specific combination of rings and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6,6-dimethyl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H38N6O2/c1-4-16-37-44-39-38(41(50)51-42(39,2)3)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28H,4,16,29H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQPEEZTQTWJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101617
Record name 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048948-15-7
Record name 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048948-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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